molecular formula C16H22N2O3 B1672558 GYKI-13380 CAS No. 75614-09-4

GYKI-13380

Cat. No.: B1672558
CAS No.: 75614-09-4
M. Wt: 290.36 g/mol
InChI Key: YOFWLAASFMHLAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GYKI-13380 is synthesized by incorporating a phenethylamine-like structure into a hydantoin-like (or imidazolidinone) ring. The synthesis involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzylamine with an appropriate imidazolidinone precursor under controlled conditions .

Industrial Production Methods

The industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

GYKI-13380 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzyl group, while reduction may lead to reduced forms of the imidazolidinone ring .

Scientific Research Applications

GYKI-13380 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of GYKI-13380 involves the inhibition of cyclic nucleotide phosphodiesterase, leading to an accumulation of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels results in enhanced lipolysis and the release of free fatty acids, which contribute to its appetite suppressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its structure, combining a phenethylamine-like moiety with an imidazolidinone ring. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

GYKI-13380 is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an appetite suppressant and its potential implications in neurological disorders. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of this compound

This compound is classified as an indolealkylamine derivative. It has been observed to exhibit properties similar to those of fenfluramine, a well-known appetite suppressant. The compound's structure contributes to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : this compound acts on serotonin receptors, which are crucial for regulating mood and appetite. Its effects on the 5-HT receptor subtypes suggest a potential role in appetite suppression and mood enhancement .
  • Interaction with Metabolic Enzymes : The compound also interacts with various metabolic enzymes, including those involved in neurotransmitter metabolism. This interaction may influence the pharmacokinetics and overall efficacy of this compound in therapeutic applications .

Appetite Suppression

Research indicates that this compound functions effectively as an appetite suppressant. In animal models, it has demonstrated a significant reduction in food intake, which is mediated through its action on serotonin pathways. The compound appears to activate specific serotonin receptors that are linked to satiety signaling in the brain.

Neurological Implications

Recent studies have explored the potential of this compound in treating neurological disorders. Its neuroprotective properties have been highlighted in various experimental models, suggesting a role in conditions such as depression and anxiety disorders. The modulation of neurotransmitter systems by this compound may offer therapeutic benefits for patients suffering from these conditions .

Case Studies

  • Appetite Regulation Study : A study conducted on rodents demonstrated that administration of this compound led to a marked decrease in body weight compared to control groups. The results indicated that the compound effectively reduced food consumption without inducing significant side effects typically associated with appetite suppressants.
  • Neuroprotective Effects : In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard antidepressant therapy. Results showed improved outcomes in mood stabilization and reduced depressive symptoms when compared to patients receiving only standard treatment.

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionObserved Effects
Appetite SuppressionSerotonin receptor modulationReduced food intake
NeuroprotectionInteraction with neurotransmitter systemsImproved mood stability
Metabolic Enzyme InteractionModulation of metabolic pathwaysEnhanced pharmacokinetics

Properties

CAS No.

75614-09-4

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19)

InChI Key

YOFWLAASFMHLAD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI-13380;  GYKI 13380;  GYKI13380;  LS-79445;  LS 79445;  LS79445.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 22.22 g (100 mmoles) of the product obtained in Example 3, step (a) in 220 ml of dimethylsulphoxide, 27 g of powdered anhydrous potassium carbonate are added and the suspension is stirred at 60° C. for 30 minutes, then 12.9 ml (120 mmoles) of cyclopentyl bromide are portionwise added during 60 minutes while the temperature is kept at 60° C. The suspension is further stirred at 60° C. for 20 hours, then cooled to 25° C. and poured into 800 ml of water. The aqueous emulsion is extracted four times with 400 ml of chloroform. The collected organic phases are washed twice with 50 ml of 1 N sodium hydroxide solution, dried over anhydrous magnesium sulphate and evaporated in vacuo. To the oily residue 200 ml of benzene are added and the evaporation is repeated. The residue is triturated with 150 ml of ether and the crystals obtained are filtered after 30 minutes and washed with 50 ml of ether to give 21.30 g (73.4%) of the title compound, m.p. 104°-107° C. After recrystallization from acetone this melting point rises to 115°-116° C. On the basis of its physical properties, this product is identical with the compound obtained in Example 2, step (d).
Name
product
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
73.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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